1-(2-Chloro-1-methylethyl)-1H-1,2,4-triazole hydrochloride

Description

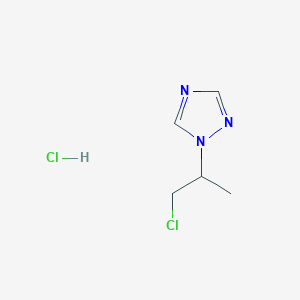

1-(2-Chloro-1-methylethyl)-1H-1,2,4-triazole hydrochloride is a halogenated triazole derivative characterized by a branched 2-chloro-1-methylethyl substituent at the 1-position of the triazole ring. Its synthesis involves hydroxymethylation of 1H-1,2,4-triazole with paraformaldehyde under catalytic conditions, followed by chlorination using thionyl chloride (SOCl₂) to yield the hydrochloride salt . This compound serves as a critical intermediate in agrochemical production, particularly for pesticides, owing to its reactive chlorinated side chain, which facilitates further functionalization .

The molecular formula of the compound is C₅H₁₀Cl₂N₃ (molecular weight: 183.06 g/mol), with the substituent introducing steric and electronic effects that influence its reactivity and solubility. Its structural uniqueness lies in the branched chloroalkyl group, distinguishing it from linear-chain analogues .

Properties

IUPAC Name |

1-(1-chloropropan-2-yl)-1,2,4-triazole;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClN3.ClH/c1-5(2-6)9-4-7-3-8-9;/h3-5H,2H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKMAANCTMXUSJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCl)N1C=NC=N1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609403-28-2 | |

| Record name | 1H-1,2,4-Triazole, 1-(2-chloro-1-methylethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609403-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

The synthesis of 1-(2-Chloro-1-methylethyl)-1H-1,2,4-triazole hydrochloride typically involves the reaction of 1H-1,2,4-triazole with 2-chloro-1-methylethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization from an appropriate solvent.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-(2-Chloro-1-methylethyl)-1H-1,2,4-triazole hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alcohols under appropriate conditions.

Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-(2-Chloro-1-methylethyl)-1H-1,2,4-triazole hydrochloride has been investigated for its potential as an antifungal agent. The triazole moiety is known for its ability to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. This inhibition leads to increased membrane permeability and ultimately fungal cell death.

Case Study : In a study focused on antifungal activity, derivatives of triazole compounds were synthesized and tested against various fungal strains, demonstrating significant inhibitory effects comparable to established antifungal agents .

Agricultural Science

The compound has shown promise as a fungicide in agricultural applications. Its efficacy against specific plant pathogens can help in managing crop diseases.

Research Findings : Field trials have indicated that formulations containing this compound significantly reduced the incidence of fungal infections in crops such as wheat and potatoes .

Chemical Synthesis

This compound serves as an intermediate in the synthesis of other bioactive molecules. Its chloromethyl group can be utilized for further chemical modifications, expanding its utility in synthetic organic chemistry.

Example Application : Researchers have successfully used this compound to synthesize novel triazole derivatives with enhanced biological activities, including anti-inflammatory and anticancer properties .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 1-(2-Chloro-1-methylethyl)-1H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The position of the chloromethyl group (e.g., 1-, 3-, or 5-position) significantly impacts biological activity and synthetic utility. For instance, 3-(chloromethyl) derivatives are prioritized in pharmaceutical synthesis due to enhanced metabolic stability .

Agrochemical Derivatives (Fungicides)

Triazole-based fungicides often feature complex substituents to enhance target binding and environmental persistence:

Key Observations :

- Structural Complexity : These fungicides integrate aromatic rings (e.g., chlorophenyl) and heterocycles (e.g., dioxolane) to improve antifungal activity and systemic mobility in plants .

- Mode of Action : Unlike the target compound (an intermediate), these derivatives directly inhibit fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis .

Pharmacologically Active Derivatives

Triazole derivatives with hydrazine or amine-functionalized substituents exhibit diverse therapeutic potentials:

Key Observations :

- Hydrazine Moieties: The hydrazinophenyl group in enhances antimycobacterial activity against Mycobacterium tuberculosis (MIC values: 1.56–6.25 µg/mL), likely through metal chelation or enzyme inhibition .

- Amine Functionalization : Propan-1-amine substituents improve solubility and bioavailability, making such derivatives suitable for drug discovery .

Other Triazole Hydrochlorides

- Azocyclotin : A withdrawn triazole-stannyl compound (CAS 41083-11-8), previously used as an acaricide. Its metabolite, cyhexatin, demonstrated teratogenicity, leading to regulatory discontinuation .

Biological Activity

1-(2-Chloro-1-methylethyl)-1H-1,2,4-triazole hydrochloride is a derivative of the 1,2,4-triazole class of compounds, which are recognized for their diverse biological activities. This compound has garnered attention due to its potential antifungal and antibacterial properties, as well as its applications in agricultural and pharmaceutical fields.

Chemical Structure and Properties

The molecular formula of this compound is C5H9ClN3, with a molecular weight of approximately 154.6 g/mol. Its structure features a triazole ring, which contributes to its biological activity through resonance stability and interaction with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C5H9ClN3 |

| Molecular Weight | 154.6 g/mol |

| Melting Point | 138°C - 145°C |

| Solubility | Soluble in water |

The primary mechanism through which this compound exhibits its biological activity involves the inhibition of ergosterol synthesis in fungal cell membranes. This is achieved by targeting cytochrome P450 enzymes crucial for sterol biosynthesis in fungi. By disrupting this pathway, the compound effectively inhibits fungal growth and proliferation .

Antifungal Activity

Research indicates that triazole derivatives, including this compound, have significant antifungal properties. They are particularly effective against various fungal pathogens due to their mechanism of action:

- Inhibition of Ergosterol Synthesis : Essential for maintaining fungal cell membrane integrity.

- Broad Spectrum : Effective against a range of fungi including Candida and Aspergillus species.

Case Studies

A study evaluating several triazole derivatives demonstrated that compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) ranging from 0.25 to 32 µg/mL against standard fungal strains .

Antibacterial Activity

In addition to antifungal effects, this compound also shows antibacterial activity against both Gram-positive and Gram-negative bacteria. The antibacterial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Research Findings

A literature review highlighted the efficacy of various triazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. For instance:

- MIC Values : Compounds tested showed MIC values ranging from 0.5 to 16 µg/mL against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Anti-inflammatory Effects

Recent studies have explored the anti-inflammatory properties of triazole derivatives. The ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 has been documented, indicating potential therapeutic applications in inflammatory diseases .

Applications

The applications of this compound span across various fields:

- Pharmaceuticals : Development of antifungal and antibacterial agents.

- Agriculture : Use as a fungicide to protect crops from pathogenic fungi.

- Synthetic Chemistry : Acts as an intermediate for synthesizing more complex compounds with varied biological activities.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2-Chloro-1-methylethyl)-1H-1,2,4-triazole hydrochloride, and how do reaction conditions influence yield?

The compound can be synthesized via chloromethylation of 1-methyl-1H-1,2,4-triazole. Two primary methods are reported:

- Method A : Reaction with formaldehyde and HCl under acidic conditions, often requiring a catalyst (e.g., H₂SO₄) to enhance kinetics .

- Method B : Hydroxymethylation with paraformaldehyde followed by chlorination using thionyl chloride (SOCl₂) in solvents like chloroform, achieving >92% yield . Key variables include temperature (40–60°C for Method A; 0–5°C during SOCl₂ addition for Method B), solvent choice (polar aprotic solvents for Method A; chloroform for Method B), and stoichiometric ratios.

Q. How can researchers characterize the purity and structure of this compound using analytical techniques?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., chloromethyl group at C5 in triazole ring) and confirms absence of byproducts .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 168.02 g/mol) and detects isotopic patterns consistent with Cl atoms .

- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry, though hygroscopicity may complicate analysis .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Use fume hoods and PPE (gloves, goggles) due to reactivity of intermediates like SOCl₂ and potential HCl release .

- Follow waste disposal guidelines for chlorinated organics, as per OSHA and ECHA regulations .

- Conduct risk assessments for exothermic reactions during chlorination steps .

Advanced Research Questions

Q. How can computational tools like AI-driven synthesis planners optimize the reaction pathway for this compound?

Platforms like ICReDD integrate quantum chemical calculations and reaction databases (e.g., Reaxys) to predict feasible routes. For example:

- Retrosynthetic Analysis : Prioritize steps with high atom economy (e.g., direct chloromethylation over multi-step pathways) .

- Transition-State Modeling : Identify energy barriers for chlorination steps to optimize temperature/pH .

- Machine Learning : Train models on triazole derivatives to predict solvent-catalyst combinations that minimize byproducts .

Q. What experimental strategies resolve contradictions in reported synthetic yields (e.g., 70% vs. 92%)?

Discrepancies often arise from purification methods or solvent effects:

- Case Study : Method B’s 92.3% yield uses chloroform to dissolve intermediates, reducing SOCl₂ waste , whereas Method A may require additional crystallization steps .

- Resolution : Conduct Design of Experiments (DoE) to isolate critical factors (e.g., solvent polarity, mixing rate) and validate reproducibility .

Q. What mechanistic insights explain the reactivity of the chloromethyl group in nucleophilic substitution reactions?

- Electrophilicity : The Cl atom’s electron-withdrawing effect enhances the chloromethyl group’s susceptibility to attack by amines or thiols .

- Steric Effects : The 1-methylethyl substituent may hinder nucleophilic access, requiring polar solvents (e.g., DMF) to stabilize transition states .

- Kinetic Studies : Use in-situ FTIR or HPLC to monitor substitution rates under varying pH and temperature conditions .

Q. How does this compound’s bioactivity compare to structurally similar triazole derivatives?

While direct data is limited, analogs like 5-(bromomethyl)-1-methyl-1H-1,2,4-triazole show:

- Antimicrobial Activity : MIC values <10 µg/mL against Gram-positive bacteria due to membrane disruption .

- Enzyme Inhibition : Triazoles often target cytochrome P450 or fungal lanosterol demethylase, suggesting potential antifungal applications .

- Methodological Note : Use comparative molecular field analysis (CoMFA) to map structure-activity relationships .

Data Contradiction and Validation

Q. Why do some sources report instability in aqueous solutions, while others describe it as stable?

- Hypothesis : Hydrolysis of the chloromethyl group may occur at high pH (>9) or elevated temperatures (>50°C) .

- Validation : Conduct accelerated stability studies (ICH Q1A guidelines) under varying pH/temperature conditions, monitored via HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.